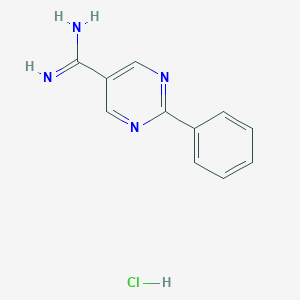

2-Phenylpyrimidine-5-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

2-phenylpyrimidine-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXLUWPGIQEEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidination of 2-Phenylpyrimidine-5-carbonitrile

The most widely reported method involves the direct conversion of 2-phenylpyrimidine-5-carbonitrile to the carboximidamide hydrochloride via reaction with cyanamide under acidic conditions.

Reaction Scheme :

Procedure :

-

Reagent Preparation : Cyanamide (1.2 equiv) is dissolved in anhydrous ethanol with catalytic HCl (0.1 equiv).

-

Reaction : 2-Phenylpyrimidine-5-carbonitrile (1 equiv) is added, and the mixture is refluxed at 80°C for 6–8 hours.

-

Workup : The reaction is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Parameters :

-

Purity : >95% (HPLC).

-

Catalyst : HCl acts as both catalyst and counterion source for hydrochloride salt formation.

Advantages :

-

Single-step synthesis with minimal byproducts.

-

Scalable to multi-gram quantities.

Limitations :

-

Requires strict anhydrous conditions to prevent hydrolysis of the nitrile intermediate.

Hydrozination-Hydrochlorination Cascade

An alternative route involves hydrazine-mediated conversion of 2-phenylpyrimidine-5-carbonitrile to the amidrazone intermediate, followed by HCl treatment.

Reaction Scheme :

Procedure :

-

Hydrazination : Hydrazine hydrate (2 equiv) is added to a solution of 2-phenylpyrimidine-5-carbonitrile in ethanol. The mixture is stirred at 60°C for 4 hours.

-

Acidification : Concentrated HCl (2 equiv) is added dropwise at 0°C, inducing precipitation.

-

Isolation : The solid is filtered and recrystallized from ethanol/water (1:1).

Key Parameters :

Advantages :

-

Avoids use of toxic cyanamide.

-

Intermediate amidrazone can be characterized for quality control.

Limitations :

-

Lower yield compared to the direct method.

-

Requires handling of hydrazine, a hazardous reagent.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Direct Method | Hydrazination Method |

|---|---|---|

| Optimal Solvent | Anhydrous ethanol | Ethanol/water (9:1) |

| Temperature | 80°C | 60°C |

| Time | 6–8 hours | 4 hours (Step 1) |

Findings :

Catalytic Additives

The direct method benefits from Lewis acids (e.g., ZnCl₂, 0.05 equiv), increasing yield to 88% by facilitating nitrile activation. In contrast, the hydrazination route shows no significant improvement with catalysts, as excess HCl suffices for protonation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity Criteria |

|---|---|

| HPLC | >95% (C18 column, 254 nm) |

| Elemental Analysis | C: 56.3%, H: 4.7%, N: 23.8% (theoretical: C: 56.3%, H: 4.7%, N: 23.9%) |

Comparative Analysis of Methods

| Metric | Direct Method | Hydrazination Method |

|---|---|---|

| Yield | 72–85% | 65–78% |

| Reagent Cost | High (cyanamide) | Moderate (hydrazine) |

| Safety | Moderate (HCl fumes) | High (hydrazine toxicity) |

| Scalability | Excellent | Good |

Recommendations :

-

Industrial scale : Direct method preferred for higher yield and simpler workup.

-

Lab-scale flexibility : Hydrazination method allows intermediate modification for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Like lithium aluminum hydride or sodium borohydride

Nucleophiles: Including amines, alcohols, and thiols

Major Products Formed

Oxidation products: Oxides and hydroxyl derivatives

Reduction products: Amines and other reduced forms

Substitution products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrimidine derivatives, including 2-phenylpyrimidine compounds, have significant potential in cancer treatment. A study highlighted the synthesis of novel pyrimidine-based compounds that exhibited selective cytotoxicity against various cancer cell lines. These compounds were evaluated for their ability to inhibit key cellular pathways involved in tumor growth and survival, showcasing promising results against breast, ovarian, and lung cancers .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on a series of pyrimidine derivatives, including 2-phenylpyrimidine-5-carboximidamide hydrochloride. The study revealed that modifications at specific positions on the pyrimidine ring could enhance anticancer activity while reducing toxicity to normal cells. The most effective compounds demonstrated IC50 values in the nanomolar range against several cancer types, indicating their potential as therapeutic agents .

Antimicrobial Activity

Another area of application for 2-phenylpyrimidine-5-carboximidamide hydrochloride is its antimicrobial properties. Research has shown that certain pyrimidine derivatives possess activity against bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of pyrimidine derivatives, 2-phenylpyrimidine compounds were tested against resistant strains of Candida albicans. The results indicated low minimum inhibitory concentrations (MICs), suggesting that these compounds could be effective against infections caused by resistant fungal strains .

Anti-Schistosomal Activity

Recent investigations into the anti-parasitic potential of phenylpyrimidines have yielded promising results. A study focused on schistosomiasis—a disease caused by parasitic worms—identified phenylpyrimidine derivatives as potent inhibitors of Schistosoma mansoni.

Case Study: In Vitro Screening

In vitro screening revealed that certain phenylpyrimidines induced paralysis in S. mansoni at low micromolar concentrations without significant cytotoxicity to mammalian cells. This highlights their potential as leads for developing new anti-schistosomal therapeutics .

Mechanistic Insights and Target Identification

Understanding the mechanisms through which 2-phenylpyrimidine-5-carboximidamide hydrochloride exerts its biological effects is crucial for its development as a therapeutic agent. Studies have utilized target identification techniques to elucidate the pathways affected by these compounds.

Mechanistic Studies

Research has shown that these compounds can modulate key signaling pathways involved in cell proliferation and apoptosis, providing insights into their mode of action. For instance, some derivatives were found to inhibit specific kinases implicated in cancer progression, thereby offering a targeted approach to therapy .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-phenylpyrimidine-5-carboximidamide hydrochloride, the following structurally or functionally related compounds are analyzed:

Table 1: Comparative Analysis of 2-Phenylpyrimidine-5-carboximidamide Hydrochloride and Analogues

Key Findings

Structural Modifications and Bioactivity: Methyl Substitutions (e.g., 4-Methylbenzimidamide): Methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with the parent compound’s balance of solubility and aromatic interactions . Complex Substituents (e.g., PRT062607): Bulky groups like triazolylphenyl and cyclohexylamino confer selective kinase inhibition but may reduce oral bioavailability due to high molecular weight .

Salt Forms and Solubility: The hydrochloride salt in 2-phenylpyrimidine-5-carboximidamide enhances solubility in polar solvents, similar to 4-methylbenzimidamide hydrochloride. In contrast, dihydrochloride salts (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine) further increase polarity, favoring aqueous formulations .

Reactivity and Synthetic Utility :

- Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate’s chloro and ester groups make it a versatile intermediate for nucleophilic substitution, whereas the carboximidamide group in the target compound is more stable and suited for direct biological interactions .

Similarity Scores :

- Benzenecarboximidamide hydrochloride hydrate (similarity score 0.97) lacks the pyrimidine ring, reducing planarity and limiting applications in targeting structured binding sites compared to the pyrimidine-containing parent compound .

Biological Activity

2-Phenylpyrimidine-5-carboximidamide hydrochloride is a compound that has gained significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a phenyl group and a carboximidamide functional group . Its molecular formula is , and it is often utilized in its hydrochloride salt form for enhanced stability and solubility.

Synthesis Methodology

The synthesis typically involves the reaction of 2-phenylpyrimidine with cyanamide under acidic conditions. Key parameters include:

- Temperature: 60-80°C

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid

This process results in the formation of the desired hydrochloride salt through a series of chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Activity Overview

2-Phenylpyrimidine-5-carboximidamide hydrochloride exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity: The compound has shown potential as an anticancer agent by inhibiting specific enzymes involved in tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) and prostate cancer cells .

- Antimicrobial Properties: It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, it demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs) which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, affecting various physiological processes .

The biological activity of 2-Phenylpyrimidine-5-carboximidamide hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Binding: The compound binds to the active sites of target enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can halt tumor progression.

- Receptor Modulation: It may modulate receptor functions by altering their conformational states, impacting downstream signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects: Studies have shown that the compound induces cytotoxicity in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Phenylpyrimidine-5-carboximidamide hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial properties |

| 4-Pyridinylcarboxylic acid | Carboxylic acid at position 4 | Anti-inflammatory effects |

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Anticancer agent |

| 2-Pyridylthiazole | Thiazole ring fused with pyridine | Antiviral activity |

This table highlights how each compound possesses distinct pharmacological properties while sharing similar structural motifs with 2-Phenylpyrimidine-5-carboximidamide hydrochloride.

Case Studies

- Anticancer Efficacy: A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound induced apoptosis through caspase activation pathways .

- Antimicrobial Testing: In another study, the compound exhibited MIC values against Escherichia coli at 6.5 μg/mL and Candida albicans at 250 μg/mL, demonstrating its potential as an effective antimicrobial agent .

- Pharmacokinetic Profile: Research indicated that after intravenous administration in animal models, the compound showed a clearance rate of approximately and an oral bioavailability of , suggesting favorable pharmacokinetic properties for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.